molecular formula C14H24N2O2 B12433920 [1-(3,4-Dipropoxyphenyl)ethyl]hydrazine CAS No. 1016765-03-9

[1-(3,4-Dipropoxyphenyl)ethyl]hydrazine

Cat. No.: B12433920
CAS No.: 1016765-03-9
M. Wt: 252.35 g/mol
InChI Key: PCAMDPNMBNNADL-UHFFFAOYSA-N
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Description

[1-(3,4-Dipropoxyphenyl)ethyl]hydrazine: is an organic compound with the molecular formula C14H24N2O2 It is characterized by the presence of a hydrazine group attached to an ethyl chain, which is further connected to a dipropoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dipropoxyphenyl)ethyl]hydrazine typically involves the reaction of 3,4-dipropoxybenzaldehyde with ethylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation of the compound using techniques like crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: [1-(3,4-Dipropoxyphenyl)ethyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazine derivatives with different oxidation states.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(3,4-Dipropoxyphenyl)ethyl]hydrazine is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials or as an intermediate in organic synthesis.

Medicine: In medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: Industrially, the compound can be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [1-(3,4-Dipropoxyphenyl)ethyl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Uniqueness: What sets [1-(3,4-Dipropoxyphenyl)ethyl]hydrazine apart is its specific structure, which allows for unique interactions with biological molecules and potential applications in diverse fields. Its dipropoxyphenyl group provides distinct chemical properties that can be leveraged in various research and industrial applications.

Properties

CAS No.

1016765-03-9

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

1-(3,4-dipropoxyphenyl)ethylhydrazine

InChI

InChI=1S/C14H24N2O2/c1-4-8-17-13-7-6-12(11(3)16-15)10-14(13)18-9-5-2/h6-7,10-11,16H,4-5,8-9,15H2,1-3H3

InChI Key

PCAMDPNMBNNADL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)NN)OCCC

Origin of Product

United States

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